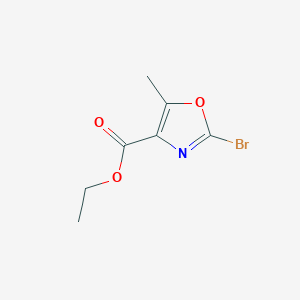
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid
Overview
Description
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid, also known as BIPI, is an organic acid that has been studied in recent years for its potential applications in scientific research and laboratory experiments. BIPI is a white crystalline solid with a molecular weight of 218.3 g/mol and a melting point of 122-124 °C. It is soluble in many organic solvents, such as methanol, ethanol, and acetone. BIPI has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research and development.
Mechanism of Action
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has been found to act as an antioxidant, which means that it can scavenge free radicals and reduce oxidative stress in the body. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has been found to inhibit the activity of certain transcription factors, such as nuclear factor kappa-B (NF-κB), which is involved in the regulation of certain genes.
Biochemical and Physiological Effects
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antioxidant activities. It has also been found to inhibit the growth of certain types of cancer cells in vitro. Additionally, 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has been found to reduce oxidative stress in the body and inhibit the activity of certain enzymes and transcription factors.
Advantages and Limitations for Lab Experiments
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has several advantages for laboratory experiments. It is a white crystalline solid that is soluble in many organic solvents, making it easy to work with in the lab. Additionally, 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has a wide range of biochemical and physiological effects, making it an attractive target for further research and development.
However, there are also some limitations to using 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid in laboratory experiments. It is a relatively new compound, and there is still much to learn about its effects on the body. Additionally, 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid is not approved for human use, and its effects on humans are still largely unknown.
Future Directions
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has many potential future directions for research and development. One potential direction is to further study its effects on the body, such as its anti-inflammatory, antifungal, and antioxidant activities. Additionally, further research could be done to explore the potential use of 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid as an anti-cancer agent. Other potential directions include studying the effects of 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid on oxidative stress and the effects of certain drugs on the body. Additionally, further research could be done to explore the potential use of 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid as an inhibitor of certain enzymes and transcription factors. Finally, further research could be done to explore the potential use of 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid as a therapeutic agent for certain diseases and conditions.
Scientific Research Applications
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has been used in scientific research to study the biochemical and physiological effects of the compound. It has been found to have a wide range of effects on the body, including anti-inflammatory, antifungal, and antioxidant activities. 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has also been studied for its potential use as an anti-cancer agent, and has been shown to inhibit the growth of certain types of cancer cells in vitro. Additionally, 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has been used to study the effects of oxidative stress on the body, as well as the effects of certain drugs on the body.
properties
IUPAC Name |
3-benzyl-2-oxo-5-propan-2-ylimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)11-12(13(17)18)16(14(19)15-11)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUUYNOPKUHDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(N(C(=O)N1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride](/img/structure/B1468244.png)
![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate](/img/structure/B1468246.png)
![6-(tert-Butyl) 3-ethyl 1-tetrahydro-2H-pyran-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B1468247.png)



![Benzyl 3-[(tert-butoxycarbonyl)(methyl)amino]cyclobutylcarbamate](/img/structure/B1468255.png)

![[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468258.png)
![[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid](/img/structure/B1468261.png)
![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)
![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)

![Benzyl 2-methyl-3-oxo-1-phenyl-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1468267.png)